(3-Hexylthiene-2,5-diyl)bis(trimethylsilane)
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Overview
Description
3-Hexyl-2,5-bis(trimethylsilyl)thiophene is an organosilicon compound with the molecular formula C16H32SSi2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two trimethylsilyl groups and a hexyl chain attached to the thiophene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-2,5-bis(trimethylsilyl)thiophene typically involves the functionalization of thiophene derivatives. One common method includes the use of 2,5-dibromothiophene as a starting material. The brominated thiophene undergoes a Grignard reaction with hexylmagnesium bromide to introduce the hexyl group. Subsequently, the trimethylsilyl groups are introduced via a reaction with trimethylsilyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of 3-Hexyl-2,5-bis(trimethylsilyl)thiophene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-2,5-bis(trimethylsilyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: It can be reduced using reagents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Oxidation: m-CPBA (meta-Chloroperoxybenzoic acid) in the presence of BF3·Et2O is commonly used for oxidation reactions.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
3-Hexyl-2,5-bis(trimethylsilyl)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hexyl-2,5-bis(trimethylsilyl)thiophene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in electronic applications. In biological systems, its derivatives may interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-bis(trimethylsilyl)thiophene: Lacks the hexyl group, resulting in different chemical properties and reactivity.
3-Hexylthiophene: Lacks the trimethylsilyl groups, affecting its solubility and electronic properties.
Poly(3-hexylthiophene): A polymeric form with distinct optoelectronic properties.
Uniqueness
3-Hexyl-2,5-bis(trimethylsilyl)thiophene is unique due to the presence of both hexyl and trimethylsilyl groups, which impart specific solubility, reactivity, and electronic properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
164991-14-4 |
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Molecular Formula |
C16H32SSi2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
(3-hexyl-5-trimethylsilylthiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C16H32SSi2/c1-8-9-10-11-12-14-13-15(18(2,3)4)17-16(14)19(5,6)7/h13H,8-12H2,1-7H3 |
InChI Key |
GIBJHMCBSJQAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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